N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine
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Overview
Description
N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine is a chemical compound with the molecular formula C11H16N2OS. It is characterized by the presence of a methoxypyridine ring attached to a thietan-3-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine typically involves the reaction of 6-methoxypyridin-3-ylmethylamine with thietan-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietan ring to a more saturated form.
Substitution: The methoxypyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietan derivatives.
Substitution: Various substituted methoxypyridine derivatives.
Scientific Research Applications
N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The methoxypyridine ring can interact with enzymes or receptors, modulating their activity. The thietan-3-amine moiety may also play a role in binding to biological targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine hydrochloride
- N-((6-Methoxypyridin-3-yl)methyl)-2-methylcyclohexan-1-amine
- N-((6-Methoxypyridin-3-yl)methyl)-3,3,5-trimethylcyclohexan-1-amine .
Uniqueness
This compound stands out due to its unique combination of a methoxypyridine ring and a thietan-3-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14N2OS |
---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
N-[(6-methoxypyridin-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H14N2OS/c1-13-10-3-2-8(5-12-10)4-11-9-6-14-7-9/h2-3,5,9,11H,4,6-7H2,1H3 |
InChI Key |
AFIGWWFRQSGGRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CNC2CSC2 |
Origin of Product |
United States |
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